molecular formula C8H10ClNO2S B2609852 2-Chloro-N,3-dimethylbenzene-1-sulfonamide CAS No. 1871014-10-6

2-Chloro-N,3-dimethylbenzene-1-sulfonamide

Cat. No.: B2609852
CAS No.: 1871014-10-6
M. Wt: 219.68
InChI Key: GTXSWVGBLUSDSA-UHFFFAOYSA-N
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Description

2-Chloro-N,3-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-chloro-N,3-dimethylbenzene. One common method includes the reaction of 2-chloro-N,3-dimethylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonamide group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding sulfonamide derivative, while oxidation can produce sulfonic acids.

Scientific Research Applications

2-Chloro-N,3-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorine and methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylbenzene-1-sulfonamide
  • 3-Chloro-N,2-dimethylbenzene-1-sulfonamide
  • 4-Chloro-N,3-dimethylbenzene-1-sulfonamide

Uniqueness

2-Chloro-N,3-dimethylbenzene-1-sulfonamide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can significantly influence its chemical properties and reactivity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXSWVGBLUSDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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